molecular formula C7H3F2IN2 B11844460 6,7-Difluoro-3-iodo-1H-indazole

6,7-Difluoro-3-iodo-1H-indazole

Cat. No.: B11844460
M. Wt: 280.01 g/mol
InChI Key: XRKIGPTTZVTJCR-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-iodo-1H-indazole typically involves the iodination of a difluoro-substituted indazole precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced production costs. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Coupling Products: Biaryl or alkyne-linked indazole derivatives.

Scientific Research Applications

6,7-Difluoro-3-iodo-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity to these targets, while the iodine atom facilitates its incorporation into various biochemical pathways. The compound may inhibit or activate specific enzymes, leading to altered cellular processes and therapeutic effects .

Comparison with Similar Compounds

    6,7-Difluoro-1H-indazole: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Iodo-1H-indazole: Does not have fluorine atoms, affecting its binding affinity and biological activity.

    6,7-Dichloro-3-iodo-1H-indazole:

Uniqueness: 6,7-Difluoro-3-iodo-1H-indazole is unique due to the combined presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C7H3F2IN2

Molecular Weight

280.01 g/mol

IUPAC Name

6,7-difluoro-3-iodo-2H-indazole

InChI

InChI=1S/C7H3F2IN2/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H,11,12)

InChI Key

XRKIGPTTZVTJCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NNC(=C21)I)F)F

Origin of Product

United States

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